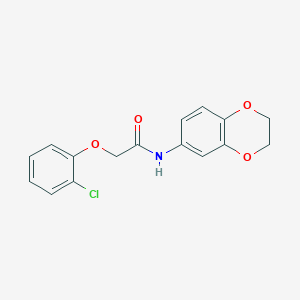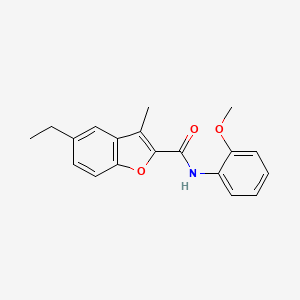![molecular formula C15H10N2O5 B4735430 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4735430.png)
1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one
Overview
Description
1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one, also known as NF-kB inhibitor, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, among others.
Scientific Research Applications
1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been found to inhibit the activity of 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Mechanism of Action
1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor works by inhibiting the activity of 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one is activated in response to various stimuli such as cytokines, bacterial and viral infections, and oxidative stress. Upon activation, 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one translocates to the nucleus and binds to the promoter region of target genes, leading to their transcription. 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor blocks the translocation of 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses such as HIV and hepatitis B virus.
Advantages and Limitations for Lab Experiments
1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor has several advantages for lab experiments. It is a potent inhibitor of 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one activity and can be used at low concentrations. It has been extensively studied and its mechanism of action is well understood. However, 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor also has some limitations. It is not specific to 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one and can inhibit the activity of other transcription factors. It can also have off-target effects and may affect the expression of genes not related to inflammation or immune response.
Future Directions
For research include the development of more specific inhibitors of 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one and the investigation of its potential use in combination with other therapies. The use of 1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one inhibitor in clinical trials for the treatment of various diseases should also be explored.
properties
IUPAC Name |
(2Z)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-9(18)16-12-5-3-2-4-11(12)15(19)13(16)8-10-6-7-14(22-10)17(20)21/h2-8H,1H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNHVCNRJNYZNX-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1=CC3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]-1,2-dihydro-3H-indol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)

![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
![2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)


![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)

![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![N-1,3-benzodioxol-5-yl-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4735436.png)
![4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4735438.png)